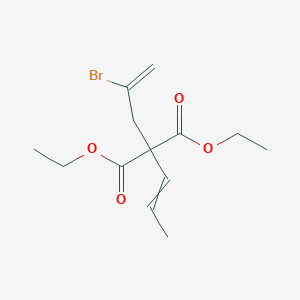
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes bromine, propene, and propanedioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with 2-bromopropene and propene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the diethyl propanedioate, allowing it to react with the brominated and alkenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the propene groups can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation reactions using catalysts like palladium on carbon can add hydrogen across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the double bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield diethyl (2-iodoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate, while hydrogenation can produce diethyl (2-propyl)(propyl)propanedioate.
Applications De Recherche Scientifique
Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, while the double bonds can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate group.
Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate: Contains a bromopropene group but differs in the position and type of functional groups.
Propriétés
Numéro CAS |
118453-14-8 |
|---|---|
Formule moléculaire |
C13H19BrO4 |
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
diethyl 2-(2-bromoprop-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C13H19BrO4/c1-5-8-13(9-10(4)14,11(15)17-6-2)12(16)18-7-3/h5,8H,4,6-7,9H2,1-3H3 |
Clé InChI |
UDRBRVQEJUDHRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=C)Br)(C=CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





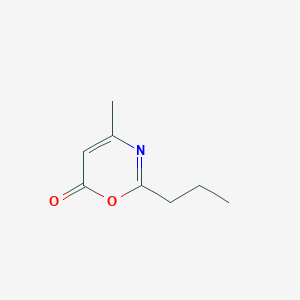
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)

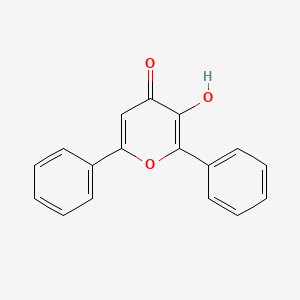
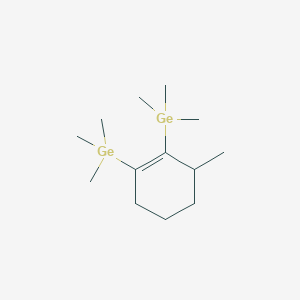
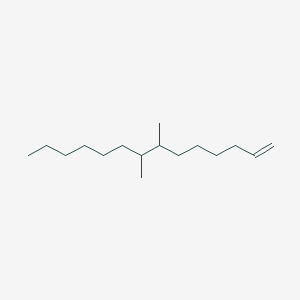
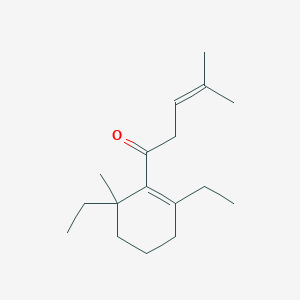

![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
